molecular formula C14H24Cl2N4O2S B2989312 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride CAS No. 1396849-99-2

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride

Cat. No.: B2989312
CAS No.: 1396849-99-2
M. Wt: 383.33
InChI Key: XLHQXUVZVOSKAG-UHFFFAOYSA-N
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Description

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N4O2S and its molecular weight is 383.33. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • The synthesis and microbial studies of new pyridine derivatives, including compounds with a piperazine moiety and various substitutions, have shown potential antibacterial and antifungal activities. Such compounds could be relevant in the development of new antimicrobial agents (Patel & Agravat, 2007).

Anticancer and Antitumor Properties

  • Piperazine-containing compounds, such as those synthesized in the study by Wu et al., have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer research and therapy (Wu et al., 2017).
  • A series of novel derivatives, including piperazine-1-ylacetamide compounds, were synthesized and evaluated for their antitumor activities, indicating potential in the development of new anticancer drugs (Hassan et al., 2021).

Anticholinesterase Activity

  • Compounds containing piperazine and thiocarbamate moieties have been synthesized and investigated for their potential anticholinesterase properties, which could have implications in treating neurodegenerative diseases like Alzheimer's (Mohsen et al., 2014).

Antioxidant Properties

  • Novel N-substituted-2-amino-1,3,4-thiadiazoles, synthesized through reactions involving piperazine, have been evaluated for their antioxidant activities, highlighting their potential use in combating oxidative stress-related disorders (Hamama et al., 2013).

Properties

IUPAC Name

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S.2ClH/c19-12(11-1-2-11)9-17-4-6-18(7-5-17)10-13(20)16-14-15-3-8-21-14;;/h3,8,11-12,19H,1-2,4-7,9-10H2,(H,15,16,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHQXUVZVOSKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC(=O)NC3=NC=CS3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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